molecular formula C16H26N2O5 B11827296 di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate

di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate

Cat. No.: B11827296
M. Wt: 326.39 g/mol
InChI Key: UASYFLZSGCTQLB-CMPLNLGQSA-N
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Description

Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is a chiral bicyclic carbamate derivative featuring a cyclohexene ring with a ketone group at position 3 and two tert-butyl carbamate substituents at the 1S and 2R positions. The tert-butyl groups act as protective moieties, enhancing stability during synthetic processes, while the cyclohexene backbone introduces rigidity and stereochemical complexity. This compound is of interest in enantioselective synthesis and pharmaceutical intermediate development due to its defined stereochemistry and functional versatility.

Properties

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

IUPAC Name

tert-butyl N-[(1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxocyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C16H26N2O5/c1-15(2,3)22-13(20)17-10-8-7-9-11(19)12(10)18-14(21)23-16(4,5)6/h7,9-10,12H,8H2,1-6H3,(H,17,20)(H,18,21)/t10-,12+/m0/s1

InChI Key

UASYFLZSGCTQLB-CMPLNLGQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC(=O)[C@@H]1NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CC(=O)C1NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate typically involves the reaction of cyclohexene derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or other peroxides.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand, it binds to metal centers in catalysts, facilitating various chemical transformations. The pathways involved often include coordination chemistry and electron transfer processes, which are crucial for the compound’s reactivity and functionality.

Comparison with Similar Compounds

Cyclohexane vs. Cyclohexene Backbones

Compound A : (1R,2R)-Di-tert-butyl N,N′-(cyclohexane-1,2-diyl)dicarbamate ()

  • Structure : Chair-conformation cyclohexane ring with tert-butyl carbamates.
  • Key Differences :
    • Lacks the 3-oxo and 4-ene groups present in the target compound.
    • Hydrogen-bonded ladder formation via N–H⋯O interactions in the crystal structure .
    • Reactivity : Less electrophilic due to the absence of the α,β-unsaturated ketone, reducing susceptibility to Michael additions or oxidations compared to the target compound.

Compound B : Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate ()

  • Structure : Cyclopentane ring with a 4-oxo group and tert-butyl carbamates.
  • Key Differences: Smaller ring size (5-membered vs. The 4-oxo group positions the ketone differently, affecting electronic distribution and hydrogen-bonding capabilities.

Functional Group Variations

Compound C: Hydroxypyridinone-Diamine Hybrids ()

  • Structure: Di-tert-butyl dicarbamates linked to hydroxypyridinone via alkyl chains (e.g., pentane, hexane diyl).
  • Key Differences: Hydroxypyridinone introduces metal-chelating properties, absent in the target compound. Longer alkyl chains enhance lipophilicity, influencing blood-brain barrier penetration in neuroprotective applications . Biological activity: Neuroprotective effects in PC12 cells, driven by hydroxypyridinone’s antioxidant activity, contrasting with the target compound’s unexplored bioactivity.

Compound D : Triazole-Conjugated Estradiol Derivatives ()

  • Structure : Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate used in CuAAC "click" reactions to form triazole-estradiol hybrids.
  • Deprotection of tert-butyl groups yields primary amines, highlighting its role as a synthetic intermediate .

Stereochemical and Crystallographic Considerations

  • Target Compound : The (1S,2R) configuration creates a chiral environment critical for enantioselective recognition.
  • Compound B : (1R,2S) stereochemistry on a cyclopentane ring may lead to distinct host-guest interactions compared to the cyclohexene-based target.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Backbone 3-Oxocyclohex-4-ene Cyclohexane 4-Oxocyclopentane Alkyl-linked hydroxypyridinone
Functional Groups α,β-unsaturated ketone, tert-butyl carbamates tert-butyl carbamates tert-butyl carbamates, ketone Hydroxypyridinone, carbamates
Stereochemistry (1S,2R) (1R,2R) (1R,2S) Varies by alkyl chain
Crystal Packing Not reported Hydrogen-bonded ladders Not reported Not reported
Biological Activity Underexplored None reported None reported Neuroprotective in PC12 cells
Synthetic Role Chiral intermediate Enantioselective receptor precursor Intermediate for cyclopentane-based drugs Neuroprotective agent scaffold

Research Findings and Implications

  • : Highlights the role of tert-butyl carbamates in stabilizing hydrogen-bonded networks, a feature that may extend to the target compound in enantioselective catalysis .
  • : Suggests that alkyl chain length and auxiliary functional groups (e.g., hydroxypyridinone) significantly modulate bioactivity, guiding future derivatization of the target compound .
  • : Demonstrates tert-butyl carbamates’ compatibility with click chemistry, a strategy applicable to the target compound for triazole-based diversification .

Biological Activity

Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing data from various research studies and databases to provide a comprehensive overview of its properties, mechanisms, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O5C_{17}H_{25}N_{3}O_{5}, with a molecular weight of 351.4 g/mol. The compound features a cyclohexene ring structure with two carbamate functionalities, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H25N3O5
Molecular Weight351.4 g/mol
CAS Number891831-18-8
DensityNot Available
SolubilityVery soluble

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the carbamate group enables the compound to act as a potential inhibitor in enzymatic reactions, while the cyclohexene moiety may enhance its affinity for specific receptors.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of similar compounds, suggesting that di-tert-butyl derivatives may exhibit anti-inflammatory and anti-cancer activities. For instance, compounds with similar structural characteristics have been shown to inhibit cell proliferation in cancer cell lines and modulate inflammatory pathways.

Case Study: Anti-Cancer Activity
In a study examining structurally related compounds, it was found that certain di-tert-butyl derivatives inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. Such findings indicate that this compound may possess similar anti-cancer properties.

Case Study: Anti-Inflammatory Effects
Another investigation focused on the anti-inflammatory effects of carbamate derivatives. The results demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism by which this compound might exert its biological effects.

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Preliminary assessments indicate low toxicity levels in mammalian cells; however, comprehensive studies are necessary to fully understand its safety profile.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
Di-tert-butyl dicarbonateTwo tert-butyl groups and two carbonylsCommonly used as a protecting group
5-CyanoindoleCyano group attached to an indole structureExhibits significant biological activity
Dimethylcarbamoyl chlorideCarbamate functionality with methyl groupsUsed in peptide synthesis

This comparison highlights how this compound may serve as a versatile compound in both synthetic organic chemistry and medicinal applications.

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